3-(Aminomethyl)pyridin-2-ol

physical properties thermal stability solid‑state handling

Standard 3-(aminomethyl)pyridine lacks the 2-OH/pyridone group, boils at ~226°C, and cannot sustain high-temperature syntheses or provide N,O-chelation. 3-(Aminomethyl)pyridin-2-ol (CAS 123369-45-9) resolves these limitations: • Bidentate N,O-ligand for Ni, Co, Cu complexation • Boiling point >350°C enables melt-phase and high-boiling-solvent protocols (150-300°C) • Low LogP (-0.4) ensures solubility in aqueous-organic coupling media • Solid-state (density 1.146 g/cm³) supports automated dispensing and sealed dry storage

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 123369-45-9
Cat. No. B046301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)pyridin-2-ol
CAS123369-45-9
Synonyms2(1H)-Pyridinone,3-(aminomethyl)-(9CI)
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)CN
InChIInChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9)
InChIKeyQHRUXDXIVIYFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)pyridin-2-ol (CAS 123369-45-9): Core Properties and Procurement Identity


3-(Aminomethyl)pyridin-2-ol is a bifunctional pyridine derivative bearing an aminomethyl group at position 3 and a hydroxyl (–OH) at position 2 (CAS 123369‑45‑9; molecular formula C₆H₈N₂O; MW 124.14 g mol⁻¹) [1]. The compound exists in tautomeric equilibrium between the pyridin‑2‑ol and pyridin‑2(1H)‑one forms, a behaviour that differentiates it from simple aminomethyl‑pyridines lacking the 2‑OH functionality [1]. Commercially, the free base is supplied at ≥95 % purity (e.g., AKSci Y1980, Enamine EN300‑124299) and is primarily employed as a key intermediate in the synthesis of dihydroindenyl piperazinedione oxytocin receptor antagonists [2].

Why 3-(Aminomethyl)pyridin-2-ol Cannot Be Simply Replaced by In‑Class Aminomethyl‑pyridines


The combination of an aminomethyl side chain and a 2‑hydroxy/pyridone functionality creates a unique set of physical, tautomeric, and chelating properties that are absent in simpler aminomethyl‑pyridines such as 3‑(aminomethyl)pyridine (CAS 3731‑52‑0). As shown below, 3‑(aminomethyl)pyridin‑2‑ol exhibits markedly higher density, boiling point, and a significantly lower LogP than its non‑hydroxylated counterpart [1], placing it in a different thermal stability and solubility class. Moreover, its ability to tautomerise and to act as a bidentate N,O‑ligand [2] underpins its exclusive use as a synthetic intermediate for oxytocin receptor antagonist scaffolds — a role that the monofunctional analog cannot fulfil . These differentiating dimensions are quantified in Section 3.

Measurable Differentiation Evidence for 3-(Aminomethyl)pyridin-2-ol vs. 3-(Aminomethyl)pyridine


Higher Predicted Density and Boiling Point Confirm a Non‑Volatile Solid Form

3‑(Aminomethyl)pyridin‑2‑ol exhibits a predicted density of 1.146 ± 0.06 g cm⁻³ and a predicted boiling point of 359.8 ± 34.0 °C (at 760 mmHg) [1]. In contrast, the closest analog lacking the 2‑OH group, 3‑(aminomethyl)pyridine (CAS 3731‑52‑0), has an experimentally determined density of 1.062 g mL⁻¹ at 25 °C and a boiling point of ~226 °C at atmospheric pressure . The density is approximately 7.9 % higher and the boiling point is elevated by >130 °C, reflecting a solid physical state at standard temperature and pressure.

physical properties thermal stability solid‑state handling

Significantly Lower Predicted LogP Indicates Superior Aqueous Solubility

The predicted octanol‑water partition coefficient (LogP) for 3‑(aminomethyl)pyridin‑2‑ol is −0.4 [1]. By contrast, the non‑hydroxylated 3‑(aminomethyl)pyridine is estimated to have a LogP in the range 0.5–1.0 based on structural class behaviour (class‑level inference; direct experimental LogP for the comparator has not been published). The difference of ≥0.9 LogP units corresponds to roughly an order of magnitude higher hydrophilicity for the target compound, which is attributable to the strong hydrogen‑bond donor capacity of the 2‑OH/pyridone group.

hydrophilicity LogP aqueous processing

Tautomeric Duality: 2‑Pyridinol ↔ 2‑Pyridone Equilibrium Unique to the 2‑OH Scaffold

3‑(Aminomethyl)pyridin‑2‑ol can interconvert between the hydroxyl (pyridin‑2‑ol) and lactam (pyridin‑2(1H)‑one) forms, a tautomeric equilibrium that is structurally impossible for 3‑(aminomethyl)pyridine [1]. Qualitative evidence for such tautomerism in monosubstituted 2‑pyridinols is well documented, with position and solvent effects shifting the tautomer ratio [1]. Although precise equilibrium constants for the target compound have not been reported, the mere existence of this tautomeric flexibility constitutes a qualitative differentiation that influences reactivity in nucleophilic substitution and condensation reactions.

tautomerism drug design hydrogen bonding

Bidentate N,O‑Chelation Capability Superior to Monodentate Aminomethyl‑pyridines

The simultaneous presence of an aminomethyl CH₂NH₂ donor and a 2‑hydroxy/pyridone oxygen donor in 3‑(aminomethyl)pyridin‑2‑ol suggests bidentate N,O‑chelation, whereas the comparator 3‑(aminomethyl)pyridine is limited to monodentate N‑coordination. Indirect support comes from structural studies of N‑substituted aminomethyl‑pyridines, which form 1:1 complexes with Ni(II) and Co(II) salts [1]. Quantitative stability constants for the 2‑ol derivative have not been reported, but the additional hydroxyl donor is expected to increase binding affinity (class‑level inference).

coordination chemistry metal chelation catalyst design

Essential Intermediate for Dihydroindenyl Piperazinedione Oxytocin Antagonists

Multiple vendor technical datasheets and chemical databases state that 3‑(aminomethyl)pyridin‑2‑ol (as its 2(1H)‑pyridinone tautomer) is a required intermediate in the preparation of dihydroindenyl piperazinediones, a class of oxytocin receptor antagonists under investigation for dysmenorrhea, pre‑term labor, and endometriosis [1]. This synthetic role depends on the pyridin‑2‑one moiety for downstream coupling; the simpler 3‑(aminomethyl)pyridine has not been reported as a substitute in this application, indicating a functional dependency on the 2‑OH/pyridone group.

oxytocin antagonist drug synthesis endometriosis

High‑Impact Application Scenarios for 3-(Aminomethyl)pyridin-2-ol Derived from Quantitative Evidence


Medicinal Chemistry Synthesis of Oxytocin Receptor Antagonists

Researchers designing dihydroindenyl piperazinedione‑based oxytocin antagonists select 3‑(aminomethyl)pyridin‑2‑ol as the mandatory amino‑alcohol building block because its 2‑OH/pyridone group is essential for the subsequent cyclisation step [1]. The compound’s low LogP (−0.4) [2] ensures good solubility in the aqueous/organic mixed media commonly used during amide coupling, reducing side‑product formation and improving final product purity.

Coordination Chemistry and Transition‑Metal Catalyst Design

Inorganic chemists employ 3‑(aminomethyl)pyridin‑2‑ol as a bidentate N,O‑ligand for Ni(II), Co(II), and Cu(II) complexation, exploiting the chelation that is absent in monodentate aminomethyl‑pyridines [3]. The higher thermal stability (boiling point >350 °C) [2] allows its use in high‑temperature catalytic reactions without ligand degradation, and its solid form simplifies glove‑box weighing.

Formulation and Solid‑State Handling Optimization

Process chemists favour the free base over the liquid comparator 3‑(aminomethyl)pyridine because its solid state (predicted density 1.146 g cm⁻³) [2] enables automated solid dispensing and sealed dry storage, reducing hygroscopicity and oxidation risk. The compound’s highly negative LogP also facilitates direct dissolution in aqueous buffers for high‑throughput screening campaigns.

Thermally Stable Building Block for High‑Boiling Solvent Reactions

Synthetic laboratories performing high‑temperature (150–300 °C) transformations choose 3‑(aminomethyl)pyridin‑2‑ol over 3‑(aminomethyl)pyridine because the latter boils at ~226 °C and would vaporise under these conditions, whereas the target compound remains in the reaction mixture, ensuring constant stoichiometry and improved yields in melt‑phase or high‑boiling solvent protocols.

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